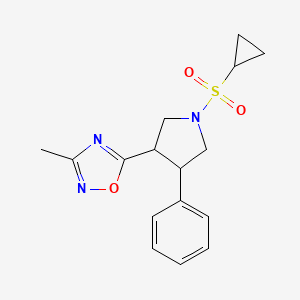

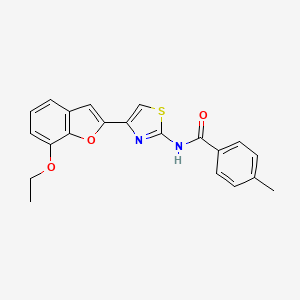

5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances. These properties can often be predicted using computational chemistry tools .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Applications

Compounds with the 1,2,4-oxadiazole moiety, including derivatives similar to the specified chemical structure, have shown significant antimicrobial and antitubercular activities. For instance, novel sulfonyl derivatives have been synthesized and characterized, exhibiting moderate to significant antibacterial and antifungal activities. Some of these compounds have been compared with first-line drugs like isoniazid for their antitubercular properties against Mycobacterium tuberculosis H37Rv, identifying them as excellent antitubercular molecules (G. V. Suresh Kumar, Y. Rajendra Prasad, S. Chandrashekar, 2013).

Antibacterial Study

Research involving N-substituted derivatives of 1,3,4-oxadiazol-2-ylthio)acetamide highlighted the synthesis of compounds bearing the oxadiazole unit. These compounds were evaluated for their antibacterial properties, indicating moderate to talented activity against both Gram-negative and Gram-positive bacteria (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, A. Malik, S. Rasool, K. Nafeesa, I. Ahmad, S. Afzal, 2016).

Anti-HIV and Anticancer Activity

Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential anti-HIV and anticancer activities. Although no selective inhibition against HIV-1 and HIV-2 replication in MT-4 cells was observed for most compounds, some showed inhibitory activity, suggesting that structural modifications could lead to new antiviral agents. Additionally, anticancer activities against various cell lines were investigated, underscoring the potential for development into therapeutic agents (T. Syed, Tashfeen Akhtar, N. Al-Masoudi, P. Jones, S. Hameed, 2011).

Antibacterial Activity Against Plant Pathogens

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against plant pathogens such as rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds not only showed effectiveness in inhibiting bacterial growth but also stimulated plant defense mechanisms, enhancing resistance against the bacterial leaf blight in rice (Li Shi, Pei Li, Wenli Wang, Manni Gao, Zengxue Wu, Xianpeng Song, D. Hu, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1-cyclopropylsulfonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-17-16(22-18-11)15-10-19(23(20,21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOONWJMAOSDWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2775662.png)

![3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2775668.png)

![2-Chloro-1-[2-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2775673.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2775682.png)

![3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2775684.png)